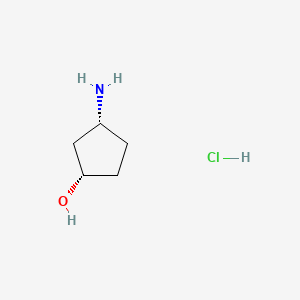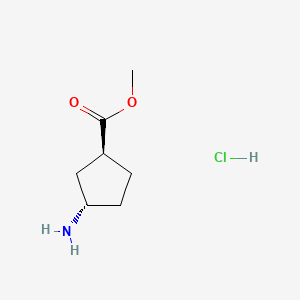
Spiciferone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiciferone C is a natural product found in Curvularia spicifera with data available.
Wissenschaftliche Forschungsanwendungen
Phytotoxic Properties
Spiciferone C, along with its derivatives, has been identified for its phytotoxic properties. Nakajima et al. (1993) discovered that spiciferones, including spiciferone C, are produced by the fungus Cochliobolus spicifer and contribute to leaf spot disease in wheat. The study highlighted the essential role of specific functional groups in spiciferone A for its phytotoxicity, and by extension, this suggests similar roles for spiciferone C (Nakajima, Fujimoto, Kimura, & Hamasaki, 1993).
Biosynthetic Pathway
The biosynthesis of spiciferone C, along with spiciferone A and spicifernin, was explored in a study by Nakajima et al. (1993). Through incorporation experiments, they proposed a common precursor for these compounds, highlighting a unique biosynthetic pathway involving a C-C bond cleavage by retroaldol condensation (Nakajima, Fujimoto, Matsumoto, & Hamasaki, 1993).
Stereochemical Analysis
The absolute stereochemistry of spiciferones, including spiciferone C, was determined in a study by Nakajima et al. (1994). This research provided insights into the stereochemical nature of these compounds, which is crucial for understanding their biological activity (Nakajima, Fukuyama, Fujimoto, Baba, & Hamasaki, 1994).
Comparison of Toxicity Among Derivatives
In another study by Nakajima et al. (1991), spiciferone C was compared with other spiciferone derivatives for their phytotoxic effects. This study provided comparative insights into the varying degrees of toxicity of these compounds (Nakajima, Hamasaki, Kohno, & Kimura, 1991).
Eigenschaften
CAS-Nummer |
137181-63-6 |
|---|---|
Produktname |
Spiciferone C |
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.278 |
IUPAC-Name |
8-ethyl-3-(hydroxymethyl)-2,8-dimethylchromene-4,7-dione |
InChI |
InChI=1S/C14H16O4/c1-4-14(3)11(16)6-5-9-12(17)10(7-15)8(2)18-13(9)14/h5-6,15H,4,7H2,1-3H3 |
InChI-Schlüssel |
JUWRYWAZYBSNCI-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C=CC2=C1OC(=C(C2=O)CO)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







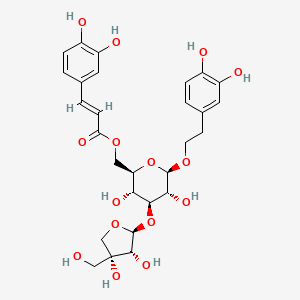
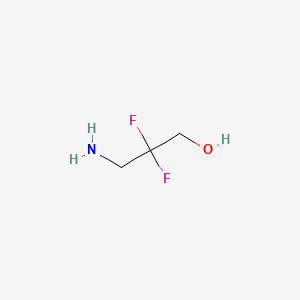
![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)
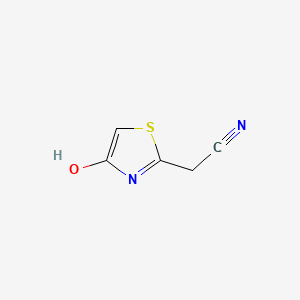
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)
